
1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
Overview
Description
1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone (CAS: 160982-09-2) is a sulfur-containing thiophene derivative characterized by a benzylthio group at the 2-position, a chlorine atom at the 5-position of the thiophene ring, and an acetyl functional group at the 3-position. It is primarily utilized as a reagent in synthesizing carbonic anhydrase inhibitors, which are critical for therapeutic applications targeting enzymes involved in physiological processes like CO₂ regulation . The compound is commercially available at a price of $300 per gram (Santa Cruz Biotechnology) or ¥1400 per gram (BD235137), reflecting its specialized use in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a benzyl halide.
Formation of the Ethanone Group: The ethanone group can be introduced through Friedel-Crafts acylation, where an acyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Oxidation Reactions
The benzylthio group (-SCH2C6H5) undergoes selective oxidation to form sulfoxides or sulfones under controlled conditions:
Mechanistic Insight : Oxidation proceeds through electrophilic attack on sulfur, with peroxide agents generating reactive intermediates.
Reduction Reactions
The ketone group undergoes reduction to form secondary alcohols:
Key Application : Reduced derivatives serve as intermediates for bioactive molecules like carbonic anhydrase inhibitors .
Nucleophilic Substitution
The chlorine atom at position 5 participates in SNAr reactions:
Kinetic Note : Electron-withdrawing ketone group enhances electrophilicity at C5, enabling substitutions under mild base conditions.
Cyclocondensation Reactions
The compound serves as a precursor in heterocycle synthesis:
Benzodiazepine Formation
Reaction with o-phenylenediamine in PEG-400/NaOH:
textReaction: This compound + o-PDA → Thienyl benzo[b][1,4]diazepine Conditions: - Solvent: PEG-400 - Catalyst: NaOH (10 mol%) - Temp: 80°C - Time: 2.5 hr Yield: 90% Key Data: - IR: Disappearance of C=O (1660 cm⁻¹), new C=N (1615 cm⁻¹) - ¹H NMR: δ 4.11 (s, SCH2), 7.11–7.65 (m, aromatic H)
Green Chemistry Advantage : PEG-400 enables recyclability (3 cycles with <5% yield drop) .
Comparative Reactivity Table
Position | Reactivity | Typical Reactions | Influencing Factors |
---|---|---|---|
C5-Cl | High (SNAr) | Amine/thiol substitution | EW effect from C3-ketone |
C3-COCH3 | Moderate | Reduction, enolate formation | Steric hindrance from S-benzyl |
S-Benzyl | Low | Oxidation (S→SO/ SO2) | Proximity to electron-rich thiophene |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone is C₁₃H₁₁ClOS, with a molecular weight of 282.81 g/mol. Its structure features a thiophenic core substituted with a benzylthio group and a chlorinated moiety, which contribute to its biological activity.
Carbonic Anhydrase Inhibitors
One of the primary applications of this compound is in the development of carbonic anhydrase inhibitors. Carbonic anhydrases are enzymes that play crucial roles in various physiological processes, including respiration and acid-base balance. Inhibitors of these enzymes have therapeutic potential in treating conditions such as glaucoma and certain types of cancer .
Anticancer Agents
Recent studies have explored the synthesis of derivatives related to this compound for their anticancer properties. For instance, a study published in Medicinal Chemistry Research evaluated a series of compounds that included similar thiophenic structures against human cancer cell lines (MCF-7, HepG2, A549, and HeLa). The results indicated significant cytotoxicity and apoptosis induction in HeLa cells, suggesting that modifications around the thiophenic core can enhance anticancer activity .
Table 1: Summary of Biological Activities
Compound | Target | Activity | Reference |
---|---|---|---|
This compound | Carbonic Anhydrase | Inhibitor | |
Derivative A | HeLa Cells | IC50 = 0.37 µM | |
Derivative B | MCF-7 Cells | IC50 = 0.73 µM | |
Derivative C | A549 Cells | IC50 = 0.95 µM |
Case Study 1: Synthesis and Evaluation of Anticancer Derivatives
In a notable study, researchers synthesized various derivatives based on the structure of this compound to evaluate their anticancer potential. The study highlighted that specific substitutions on the thiophene ring significantly enhanced the compounds' potency against cancer cell lines compared to standard treatments like sorafenib .
Case Study 2: Mechanistic Insights into Carbonic Anhydrase Inhibition
Another investigation focused on understanding the mechanism by which this compound acts as a carbonic anhydrase inhibitor. The study utilized computational docking studies to confirm its binding affinity to the enzyme's active site, providing insights into its potential therapeutic applications in managing diseases associated with dysregulated carbonic anhydrase activity .
Mechanism of Action
The mechanism of action of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone involves its interaction with various molecular targets and pathways. The presence of the benzylthio group and the chlorine atom can influence the compound’s reactivity and binding affinity to biological targets. The thiophene ring’s aromaticity allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural uniqueness lies in its benzylthio and chloro substituents on the thiophene ring. Below is a comparative analysis with analogous ethanone derivatives:
Table 1: Structural and Functional Comparison

Key Observations :
- Electronic Effects: The benzylthio group in the target compound is a strong electron donor, which may enhance its binding affinity to carbonic anhydrase compared to methoxy (JWH series) or benzodioxol groups .
- Chlorine Substitution: The 5-chloro substituent on the thiophene ring may improve metabolic stability relative to non-halogenated analogues (e.g., benzodioxol derivatives) .
Physical and Chemical Properties
- Melting Points: While direct data for the target compound is unavailable, structurally similar 1-(1,3-benzodioxol-5-yl)ethanone exhibits a melting point of 360–362 K, suggesting that the thiophene backbone and benzylthio group may lower melting points due to reduced crystallinity .
- Solubility : The target compound’s use of DMF in recrystallization (as seen in for benzodioxol derivatives) implies moderate polarity and solubility in aprotic solvents.
Biological Activity
1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone, with the molecular formula C13H11ClOS2 and CAS number 160982-09-2, is a thiophene derivative notable for its unique structural features, including a benzylthio group and a chlorine atom attached to the thiophene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.
- Molecular Weight : 282.81 g/mol
- Melting Point : Not available
- Solubility : Slightly soluble in chloroform and methanol
- Density : 1.33 g/cm³
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the benzylthio group and chlorine enhances its reactivity and binding affinity to proteins and enzymes. The thiophene ring allows for π-π interactions with aromatic amino acids, which may influence enzyme activity or receptor binding.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related thiophene derivatives can inhibit bacterial growth effectively. The minimal inhibitory concentration (MIC) values for these compounds often fall within the range of 0.004–20.00 mg/mL against various pathogens, suggesting strong antibacterial potential .
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
This compound | TBD | TBD |
Thiophene Derivative A | 0.004 | Proteus mirabilis |
Thiophene Derivative B | 20.00 | Staphylococcus aureus |
Antioxidant Activity
The antioxidant properties of similar compounds have been evaluated using assays such as DPPH and ABTS. These assays measure the ability of a compound to scavenge free radicals, indicating its potential protective effects against oxidative stress. While specific data for this compound is limited, its structural characteristics suggest it may possess comparable antioxidant capabilities .
Case Studies
A case study involving the synthesis of carbonic anhydrase inhibitors highlighted the use of this compound as a key reagent. This study demonstrated that modifications to the thiophene ring could enhance inhibitory activity against carbonic anhydrase, an enzyme implicated in various physiological processes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, solvent choice significantly impacts yield: NaOH/PEG-400 systems enhance reaction efficiency in thiophene-based syntheses, as demonstrated by a 75% yield improvement in PEG-400 compared to ethanol or DMF . Key parameters to optimize include:
- Solvent polarity : PEG-400’s high polarity facilitates better ion-pair stabilization.
- Catalyst loading : NaOH acts as both base and catalyst, with optimal loading at 10 mol%.
- Temperature : Reactions often proceed at 60–80°C to balance kinetics and thermal stability.
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Structural elucidation requires:
- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths/angles using SHELXL for refinement .
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., benzylthio and chloro groups).
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 296.9872).
- IR spectroscopy : Carbonyl stretches (~1680 cm) and C-S vibrations (~680 cm) confirm functional groups .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific toxicity data are limited, general precautions include:
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust .
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
- Spill management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste channels .
Advanced Research Questions
Q. How does this compound inhibit carbonic anhydrase, and what structural features drive activity?
The compound’s thiophene and benzylthio groups mimic sulfonamide inhibitors, binding to the enzyme’s zinc-active site. Computational docking (e.g., AutoDock Vina) reveals:
- Hydrophobic interactions : Benzylthio group occupies a hydrophobic pocket.
- Halogen bonding : The 5-chloro substituent enhances binding affinity (ΔG = -8.2 kcal/mol).
- SAR studies : Modifying the acetyl group to a sulfonamide improves IC values by 10-fold .
Q. How can crystallographic data resolve contradictions in reported biological activities of derivatives?
Discrepancies in activity (e.g., varying IC values) may arise from polymorphic forms or solvent inclusion. Strategies include:
- Packing similarity analysis : Use Mercury’s Materials Module to compare crystal structures and identify polymorphs .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O vs. π–π stacking) influencing solubility and bioavailability .
Q. What methodologies are used to evaluate the compound’s potential as a precursor for bioactive heterocycles?
Derivatization strategies include:
- Cyclocondensation : React with hydrazines to form pyrazoles (e.g., 80% yield with o-phenylenediamine under microwave irradiation) .
- Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the 5-chloro position (Pd(PPh), 90°C, DMF/HO) .
- Biological screening : Test derivatives against carbonic anhydrase isoforms (e.g., hCA II and IX) via stopped-flow CO hydration assays .
Q. How can computational tools predict the environmental fate or toxicity of this compound?
EPA’s CompTox Dashboard provides:
- QSAR models : Predict logP (2.8) and bioaccumulation potential.
- ToxCast data : Screen for endocrine disruption via high-throughput assays.
- Degradation pathways : Hydrolysis of the acetyl group dominates in aqueous media (t = 48 h at pH 7) .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
Common issues include:
- Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. benzylthiol to minimize disulfide byproducts).
- Purification : Use flash chromatography (silica gel, hexane/EtOAc 4:1) or recrystallization (ethanol/water).
- Thermal stability : DSC analysis shows decomposition above 200°C, guiding safe drying protocols .
Notes
Properties
IUPAC Name |
1-(2-benzylsulfanyl-5-chlorothiophen-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS2/c1-9(15)11-7-12(14)17-13(11)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGHIPPKDCMIBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC(=C1)Cl)SCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10430975 | |
Record name | 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10430975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160982-09-2 | |
Record name | 1-[5-Chloro-2-[(phenylmethyl)thio]-3-thienyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160982-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10430975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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